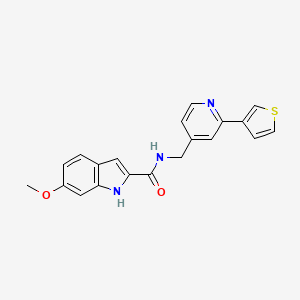
6-Methoxy-N-((2-(Thien-3-yl)pyridin-4-yl)methyl)-1H-indol-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide” is a novel compound that is an inhibitor of Nav1.8 channel activity . This compound may be useful in the treatment, prevention, management, amelioration, control, and suppression of diseases mediated by Nav1.8 channel activity . It may be particularly useful in the treatment, prevention, or management of pain disorders, cough disorders, acute itch disorders, and chronic itch disorders .
Wirkmechanismus
Mode of Action
The compound is an inhibitor of Nav1.8 channel activity . Nav1.8, also known as SNS, PN3, or Nav1.8, is a type of voltage-gated sodium ion channel . These channels are integral to the process of initiating and propagating action potentials triggered by noxious stimuli (thermal, mechanical, and chemical) activating peripheral nociceptors .
Biochemical Pathways
Given its mode of action, it can be inferred that it likely impacts pathways involving the nav18 sodium ion channels, which play a crucial role in the initiation and propagation of action potentials in sensory neurons .
Result of Action
The compound may be useful in the treatment, prevention, management, amelioration, control, and suppression of diseases mediated by Nav1.8 channel activity . Specifically, it may be beneficial in managing pain disorders, cough disorders, acute itch disorders, and chronic itch disorders .
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide in lab experiments is its high selectivity for the mu-opioid receptor, which allows for the precise modulation of this receptor without affecting other receptors in the central nervous system. However, one of the limitations of using 6-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide in lab experiments is its relatively low potency compared to other mu-opioid receptor agonists.
Zukünftige Richtungen
There are several potential future directions for the study of 6-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide and other indole-based compounds. One area of research is the development of more potent and selective mu-opioid receptor agonists that can be used in the treatment of pain and other neurological disorders. Another area of research is the development of compounds that can modulate other receptors in the central nervous system, such as the delta-opioid receptor and the kappa-opioid receptor. Additionally, there is a need for further research into the potential applications of 6-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide in the treatment of addiction and other psychiatric disorders.
Synthesemethoden
The synthesis of 6-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide involves several steps, including the synthesis of the starting materials and the coupling of these materials to form the final product. The synthesis of 6-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide has been described in several research articles, and the most commonly used method involves the use of palladium-catalyzed cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
SOS1-Proteinabbau
6-Methoxy-N-((2-(Thien-3-yl)pyridin-4-yl)methyl)-1H-indol-2-carboxamid: wurde als SOS1-Proteinabbauer untersucht . Das SOS1-Protein spielt eine entscheidende Rolle in zellulären Signalwegen, insbesondere im RAS-MAPK-Signalweg. Eine Dysregulation dieses Signalwegs ist mit Krebs und anderen Erkrankungen verbunden. Durch die Förderung des Abbaus von SOS1 könnte diese Verbindung therapeutisches Potenzial für SOS1-vermittelte Krankheiten bieten.
Arzneimittelentwicklung
Forscher könnten diese Verbindung als Leitstruktur zur Entwicklung neuer Medikamente untersuchen. Ihr einzigartiges Gerüst und ihre potenziellen Wechselwirkungen mit zellulären Zielstrukturen machen sie zu einem interessanten Ausgangspunkt für pharmazeutische Chemiebemühungen.
US-Patentanmeldung Nr. 20240197888, „SOS1-PROTEINABBAUER, PHARMAZEUTISCHE ZUSAMMENSETZUNGEN DAVON UND IHRE THERAPEUTISCHEN ANWENDUNGEN.“ Link
Eigenschaften
IUPAC Name |
6-methoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-25-16-3-2-14-9-19(23-18(14)10-16)20(24)22-11-13-4-6-21-17(8-13)15-5-7-26-12-15/h2-10,12,23H,11H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIUVJXESXPESS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

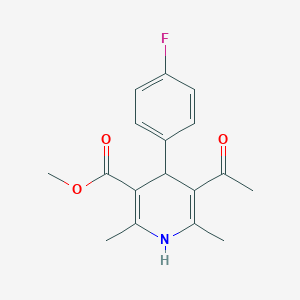
![Ethyl 4-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B2401106.png)
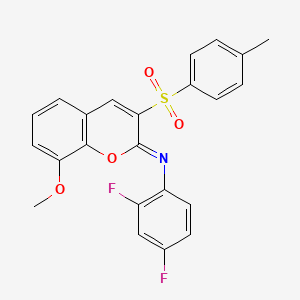
![4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2401108.png)

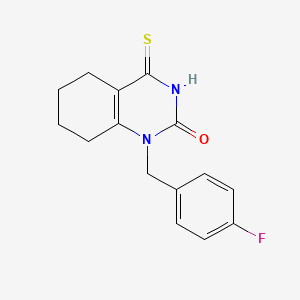
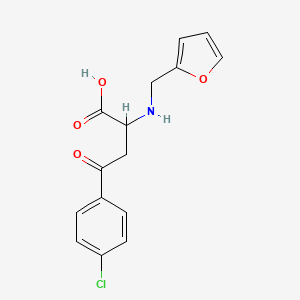
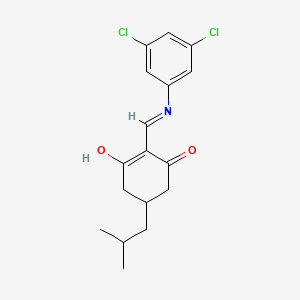
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2401117.png)
![N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide](/img/structure/B2401121.png)
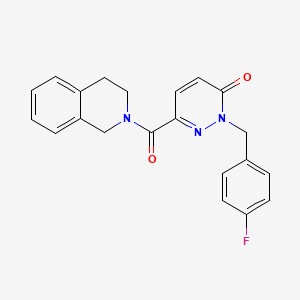
![4-{[(3-methoxyphenyl)carbamoyl]methoxy}-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2401124.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2401126.png)
